molecular formula C9H6BrF6NO B13107466 2-(5-(Bromomethyl)pyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 954118-35-5

2-(5-(Bromomethyl)pyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No.: B13107466
CAS No.: 954118-35-5
M. Wt: 338.04 g/mol
InChI Key: ZLPPIXSYWRORCY-UHFFFAOYSA-N
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Description

2-(5-(Bromomethyl)pyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a compound that features a bromomethyl group attached to a pyridine ring, along with a hexafluoropropanol moiety. This compound is of interest due to its unique chemical structure, which combines the reactivity of bromomethyl and pyridine groups with the stability and electron-withdrawing properties of hexafluoropropanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Bromomethyl)pyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the bromination of a pyridine derivative followed by the introduction of the hexafluoropropanol group. One common method involves the reaction of 5-methylpyridine with bromine to form 5-(bromomethyl)pyridine. This intermediate is then reacted with hexafluoropropanol under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-(Bromomethyl)pyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(5-(Bromomethyl)pyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The hexafluoropropanol moiety can influence the compound’s solubility and stability, affecting its overall bioavailability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromomethyl group in 2-(5-(Bromomethyl)pyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol provides unique reactivity compared to its analogs. The bromine atom is a good leaving group, making the compound more reactive in nucleophilic substitution reactions. Additionally, the hexafluoropropanol moiety imparts unique electronic properties and stability, distinguishing it from other similar compounds .

Properties

CAS No.

954118-35-5

Molecular Formula

C9H6BrF6NO

Molecular Weight

338.04 g/mol

IUPAC Name

2-[5-(bromomethyl)pyridin-3-yl]-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C9H6BrF6NO/c10-2-5-1-6(4-17-3-5)7(18,8(11,12)13)9(14,15)16/h1,3-4,18H,2H2

InChI Key

ZLPPIXSYWRORCY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1C(C(F)(F)F)(C(F)(F)F)O)CBr

Origin of Product

United States

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